molecular formula C14H11FO2 B13632965 4-(2-Fluoro-4-methoxyphenyl)benzaldehyde

4-(2-Fluoro-4-methoxyphenyl)benzaldehyde

Cat. No.: B13632965
M. Wt: 230.23 g/mol
InChI Key: STYLUTSYIRTVQQ-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-methoxyphenyl)benzaldehyde is a benzaldehyde derivative featuring a formyl group (-CHO) at the para position of a biphenyl system. The attached phenyl ring is substituted with a fluorine atom at the ortho (2nd) position and a methoxy (-OCH₃) group at the para (4th) position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

  • Condensation reactions between substituted phenylpiperazines and benzaldehydes .
  • Nucleophilic aromatic substitution for introducing fluorine or methoxy groups .
  • Cross-coupling reactions to assemble biphenyl frameworks .

The fluorine atom enhances metabolic stability and lipophilicity, while the methoxy group modulates electronic effects and solubility. Applications include use in acetylcholinesterase (AChE) inhibitors, anticancer agents, and fluorescent dyes .

Properties

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

4-(2-fluoro-4-methoxyphenyl)benzaldehyde

InChI

InChI=1S/C14H11FO2/c1-17-12-6-7-13(14(15)8-12)11-4-2-10(9-16)3-5-11/h2-9H,1H3

InChI Key

STYLUTSYIRTVQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Fluoro-4-methoxyphenyl)benzaldehyde can be synthesized from 4-bromo-3-fluoroanisole. One common method involves the use of hydrazine and heating to reflux for several hours, followed by extraction and purification through column chromatography .

Industrial Production Methods

In industrial settings, the production of 4-(2-Fluoro-4-methoxyphenyl)benzaldehyde often involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and distillation, is common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-methoxyphenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Fluoro-4-methoxyphenyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The fluorine and methoxy groups can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below summarizes structural analogs, their substituents, and applications:

Compound Name Substituents on Benzaldehyde/Phenyl Rings Molecular Formula Key Applications/Properties Reference
4-(2-Fluoro-4-methoxyphenyl)benzaldehyde 4-benzaldehyde + 2-F, 4-OCH₃ on phenyl C₁₄H₁₁FO₂ Pharmaceutical intermediates, AChE inhibitors N/A
4-(Trifluoromethyl)benzaldehyde 4-CF₃ on benzaldehyde C₈H₅F₃O Agrochemicals, metabolic stability enhancement
4-Chloro-2-fluoro-3-methoxybenzaldehyde 4-Cl, 2-F, 3-OCH₃ on benzaldehyde C₈H₆ClFO₂ Antimicrobial/anti-inflammatory agents
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde 3-OCH₃, 4-O-(2-fluorobenzyl) on benzaldehyde C₁₅H₁₂FO₃ Lab-scale synthesis of bioactive molecules
3-Fluoro-4-(2-methoxyethoxy)benzaldehyde 3-F, 4-OCH₂CH₂OCH₃ on benzaldehyde C₁₀H₁₁FO₃ Anticancer (hepatoma cell inhibition)
4-(2-Methoxyphenyl)benzaldehyde 4-benzaldehyde + 2-OCH₃ on phenyl C₁₄H₁₂O₂ Fluorescent dyes, polymer additives
4-(4-Phenylphenyl)benzaldehyde 4-benzaldehyde + biphenyl substituent C₁₉H₁₄O Materials science (liquid crystals)

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